molecular formula C36H62Br2S2 B14176819 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene CAS No. 924657-16-9

2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene

Cat. No.: B14176819
CAS No.: 924657-16-9
M. Wt: 718.8 g/mol
InChI Key: VJIGQZKUJDJRDF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene is an organic compound belonging to the class of thienothiophenes These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene. One common method is to react thieno[3,2-b]thiophene with bromine under controlled conditions to introduce bromine atoms at the 2 and 5 positions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.

Industrial Production Methods

For large-scale production, a catalytic vapor-phase reaction can be employed. This involves the reaction of 2-(2-thienyl)ethanol with carbon disulfide at high temperatures (around 550°C) to produce thieno[3,2-b]thiophene, which is then brominated to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Stille or Suzuki coupling to form larger conjugated systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of ligands like triphenylphosphine.

Major Products

The major products formed from these reactions include substituted thienothiophenes, sulfoxides, sulfones, and extended conjugated systems.

Scientific Research Applications

2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene exerts its effects is primarily through its electronic properties. The compound has a high π-electron density and planar structure, which facilitate efficient charge transport and light absorption. These properties make it an excellent candidate for use in electronic and optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene is unique due to its specific substitution pattern and long alkyl chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for solution-based fabrication techniques used in the production of organic electronic devices.

Properties

CAS No.

924657-16-9

Molecular Formula

C36H62Br2S2

Molecular Weight

718.8 g/mol

IUPAC Name

2,5-dibromo-3,6-di(pentadecyl)thieno[3,2-b]thiophene

InChI

InChI=1S/C36H62Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34(40-35(31)37)32(36(38)39-33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

VJIGQZKUJDJRDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(SC2=C1SC(=C2CCCCCCCCCCCCCCC)Br)Br

Origin of Product

United States

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